1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)ethanone
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Overview
Description
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)ethanone is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a fluorophenoxy group
Preparation Methods
The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)ethanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be introduced by reacting the benzothiazole derivative with a piperidine precursor.
Fluorophenoxy Group Addition:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a drug candidate.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)ethanone involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring and fluorophenoxy group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)ethanone can be compared with other similar compounds, such as:
1-(1,3-Benzothiazol-2-yl)piperidin-3-amine: This compound shares the benzothiazole and piperidine moieties but lacks the fluorophenoxy group, which may result in different biological activities and applications.
N’-(1,3-Benzothiazol-2-yl)-arylamides: These compounds also contain the benzothiazole moiety but differ in their overall structure and functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C20H19FN2O2S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)ethanone |
InChI |
InChI=1S/C20H19FN2O2S/c21-15-5-7-16(8-6-15)25-13-19(24)23-11-9-14(10-12-23)20-22-17-3-1-2-4-18(17)26-20/h1-8,14H,9-13H2 |
InChI Key |
WAWMBQLIKQHTDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=C(C=C4)F |
Origin of Product |
United States |
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